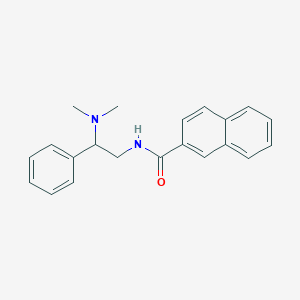

N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

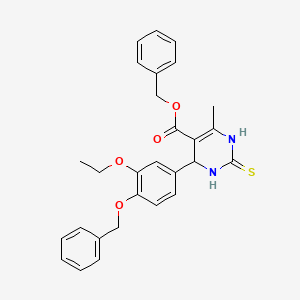

“N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide” is a complex organic compound. It contains a naphthamide group, a phenylethyl group, and a dimethylamino group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding phenylethylamine and naphthoyl chloride, similar to the synthesis of other amide compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthamide group, a phenylethyl group, and a dimethylamino group. These groups could potentially influence the compound’s reactivity and physical properties .Aplicaciones Científicas De Investigación

Antitumor Properties

The compound has been investigated for its antitumor activity. Specifically, derivatives of fused tetracyclic quinolines and quinoxalines, which include this carboxamide, were synthesized and evaluated. These compounds exhibit cytotoxicity against murine and human tumor cell lines . Notably, they appear to be mixed topoisomerase I/II inhibitors, potentially offering a novel approach to cancer treatment.

DNA Intercalation

The compound likely exerts its antitumor action through DNA intercalation. Intercalators insert themselves between DNA base pairs, affecting DNA structure and function. This property could contribute to its cytotoxic effects on tumor cells .

Structure-Activity Relationships

Researchers have explored the relationship between the compound’s structure and its ability to inhibit topoisomerases. The positioning of the carboxamide side chain is critical, with attachment to a terminal ring and an electron-withdrawing atom in the central ring being essential for biological activity. This knowledge informs the design of related compounds for potential therapeutic use .

In Vivo Activity

In animal studies, N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide demonstrated in vivo activity comparable to known anticancer drugs like doxorubicin. Its effectiveness against solid tumors, particularly colon cancer, warrants further investigation .

Potential Clinical Utility

Given the success of other topoisomerase inhibitors, such as doxorubicin and mitoxantrone, compounds like this carboxamide represent an active area of interest. Their unique mechanism of action and cytotoxicity profiles make them promising candidates for future clinical trials .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-23(2)20(17-9-4-3-5-10-17)15-22-21(24)19-13-12-16-8-6-7-11-18(16)14-19/h3-14,20H,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJZIFQVVPNNAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)